Cas no 921574-31-4 (ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate)

ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate
- SMR003291829
- ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
- F2253-0985
- 921574-31-4
- ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate
- MLS004496613
- AKOS024631521
- ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate
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- インチ: 1S/C16H18ClN3O5S3/c1-2-25-15(22)11-9-26-16(18-11)19-14(21)10-4-3-7-20(8-10)28(23,24)13-6-5-12(17)27-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,21)
- InChIKey: MJQYYBTVYAYPHT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(S1)S(N1CCCC(C(NC2=NC(C(=O)OCC)=CS2)=O)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 463.0097119g/mol
- どういたいしつりょう: 463.0097119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 171Ų
ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2253-0985-100mg |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-25mg |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-20μmol |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-5μmol |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-30mg |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-2μmol |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-10μmol |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-1mg |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-3mg |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2253-0985-20mg |
ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |
921574-31-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylateに関する追加情報
Ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate: A Comprehensive Overview
Ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate (CAS No. 921574-31-4) is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug discovery and material science. The molecule features a thiazole ring, a piperidine moiety, and a sulfonyl group, all of which contribute to its diverse chemical properties.
The thiazole core of the molecule is a five-membered aromatic ring containing sulfur and nitrogen atoms. This heterocyclic structure is known for its stability and ability to participate in various chemical reactions. The piperidine group, a six-membered amine-containing ring, adds flexibility and hydrogen bonding capacity to the molecule. The sulfonyl group attached to the piperidine introduces electron-withdrawing effects, which can influence the compound's reactivity and solubility properties.
Recent studies have highlighted the importance of sulfonamides like this compound in medicinal chemistry. Sulfonamides are known for their ability to act as inhibitors of various enzymes and receptors, making them valuable leads in drug development. For instance, research has shown that compounds with similar structures can modulate kinase activity, potentially leading to novel therapeutic agents for cancer and inflammatory diseases.
The 5-chlorothiophen-2-yl substituent adds further complexity to the molecule by introducing a chlorine atom into the thiophene ring. This substitution pattern can influence the electronic properties of the molecule, potentially enhancing its bioavailability or targeting specific biological pathways. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds to various protein targets, facilitating their optimization for therapeutic use.
Ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate also contains an ethoxycarbonyl group, which plays a role in modulating the compound's acidity and reactivity. This group can participate in esterification reactions or serve as a protective moiety during synthesis. Its presence underscores the versatility of this compound in both synthetic and applied chemistry contexts.
From a synthetic perspective, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitutions, amide bond formations, and cyclizations. The synthesis pathway involves careful control of reaction conditions to ensure high yields and purity. Researchers have explored various strategies to optimize these reactions, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a scaffold for drug design makes it an attractive candidate for further exploration in medicinal chemistry. Additionally, its unique electronic properties suggest potential uses in materials science, such as in the development of new semiconductors or sensors.
Recent breakthroughs in analytical techniques have enabled researchers to study this compound at unprecedented levels of detail. For example, advanced spectroscopic methods like NMR and mass spectrometry have provided insights into its molecular structure and dynamic behavior. These studies have contributed to a deeper understanding of how this compound interacts with biological systems.
In conclusion, ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate (CAS No. 921574-31-4) is a multifaceted organic compound with significant potential across various scientific disciplines. Its complex structure and functional groups make it an intriguing subject for both fundamental research and applied development. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing chemical science and technology.
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